

An In-depth Technical Guide on the Chemical Properties of Cyanamide

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Compound of Interest

Compound Name: Citenamide

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For Researchers, Scientists, and Drug Development Professionals

Cyanamide (CH_2N_2) is a highly versatile and reactive organic compound with the formula CN_2H_2 .^[1] This white, crystalline solid serves as a fundamental building block in a wide array of applications, from agriculture to the synthesis of complex pharmaceuticals.^{[1][2]} Its unique chemical structure, featuring both a nucleophilic amino group and an electrophilic nitrile group, imparts a dual reactivity that makes it an invaluable reagent in organic synthesis.^{[1][2][3]} This guide provides a comprehensive overview of the core chemical properties of cyanamide, its reactivity, and key experimental protocols relevant to its use in research and development.

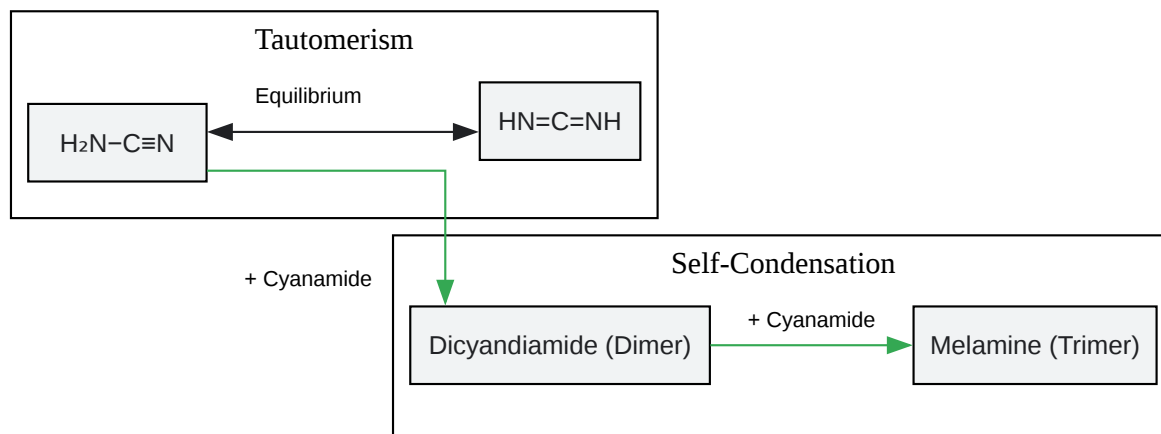
Core Physical and Chemical Properties

Cyanamide is a colorless, hygroscopic, and deliquescent crystalline solid.^{[4][5][6]} It is highly soluble in water and polar organic solvents but less soluble in nonpolar hydrocarbons.^{[4][5][7]} Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	CH ₂ N ₂
Molar Mass	42.040 g/mol [1]
Appearance	Colorless crystalline solid[1][4]
Melting Point	44-46 °C (111-115 °F; 317-319 K)[1][8][9]
Boiling Point	260 °C (500 °F; 533 K) (decomposes)[1][4]
83 °C at 6.7 Pa[1]	
Density	1.28 g/cm ³ [1][4]
Water Solubility	85 g/100 mL at 25 °C[1]
775 g/L[8][9]	
pKa	10.3[1]
1.1 (at 29 °C)[8][9][10][11]	
log P	-0.82[1]

Tautomerism and Self-Condensation

Cyanamide exists in equilibrium with its tautomer, carbodiimide (HN=C=NH).[1] The cyanamide form (N≡C–NH₂) is the dominant tautomer.[1] Possessing both nucleophilic and electrophilic sites within the same molecule, cyanamide is prone to self-condensation reactions.[1] It can dimerize to form 2-cyanoguanidine (dicyandiamide) and trimerize to form melamine.[1][5][12] This process is catalyzed by bases and hindered by acids or low temperatures.[1][6]



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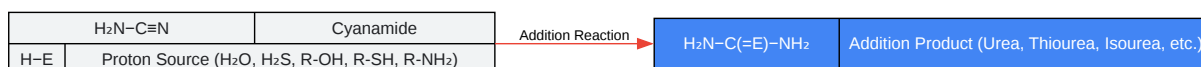
Fig 1. Tautomerism and self-condensation of cyanamide.

Chemical Reactivity and Mechanisms

The reactivity of cyanamide is defined by its bifunctional nature, allowing it to act as either an electrophile or a nucleophile.^{[1][2]}

The primary reaction of cyanamide involves the addition of compounds with an acidic proton across the carbon-nitrogen triple bond.^[1] This reactivity is fundamental to its role as a synthetic building block.

- Hydrolysis: With water, cyanamide hydrolyzes to form urea.^{[1][12][13]}
- Reaction with H_2S and H_2Se : It reacts with hydrogen sulfide and hydrogen selenide to yield thiourea and selenourea, respectively.^{[1][12]}
- Reaction with Alcohols, Thiols, and Amines: Analogous reactions with alcohols, thiols, and amines produce alkylisoureas, isothiureas, and guanidines.^{[1][14]} This pathway is crucial for the synthesis of various pharmaceuticals, including the anti-ulcer drug cimetidine.^[1]



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Fig 2. General scheme for addition reactions to cyanamide.

By consuming molecules with acidic protons, such as water, cyanamide can act as an effective dehydration agent, promoting condensation reactions.[1]

The bifunctionality of cyanamide is exploited in the synthesis of various heterocyclic compounds.[1] For example, it reacts with 1,2-diaminobenzene to form 2-aminobenzimidazole.[1] This reactivity is the foundation for the synthesis of numerous pharmaceuticals and agrochemicals, such as the hair-loss treatment minoxidil and the anthelmintic albendazole.[1]

Substituted cyanamides are versatile ligands in coordination chemistry, offering multiple coordination sites: the nitrile nitrogen, the nitrile π -bond, and the amino nitrogen.[3] This allows them to form a variety of organometallic complexes with applications in materials science.[3]

Cyanamide is a key intermediate in the production of many active pharmaceutical ingredients (APIs).[1][13] Its derivatives are found in drugs like the kinase inhibitor imatinib and the antiviral etravirine.[1] In covalent drug discovery, the cyanamide moiety has emerged as a promising electrophilic warhead, offering a balance of reactivity and selectivity for targeting specific protein residues.[15] It is also used as an alcohol-deterrent drug because it inhibits the enzyme aldehyde dehydrogenase (ALDH2).[13][16]

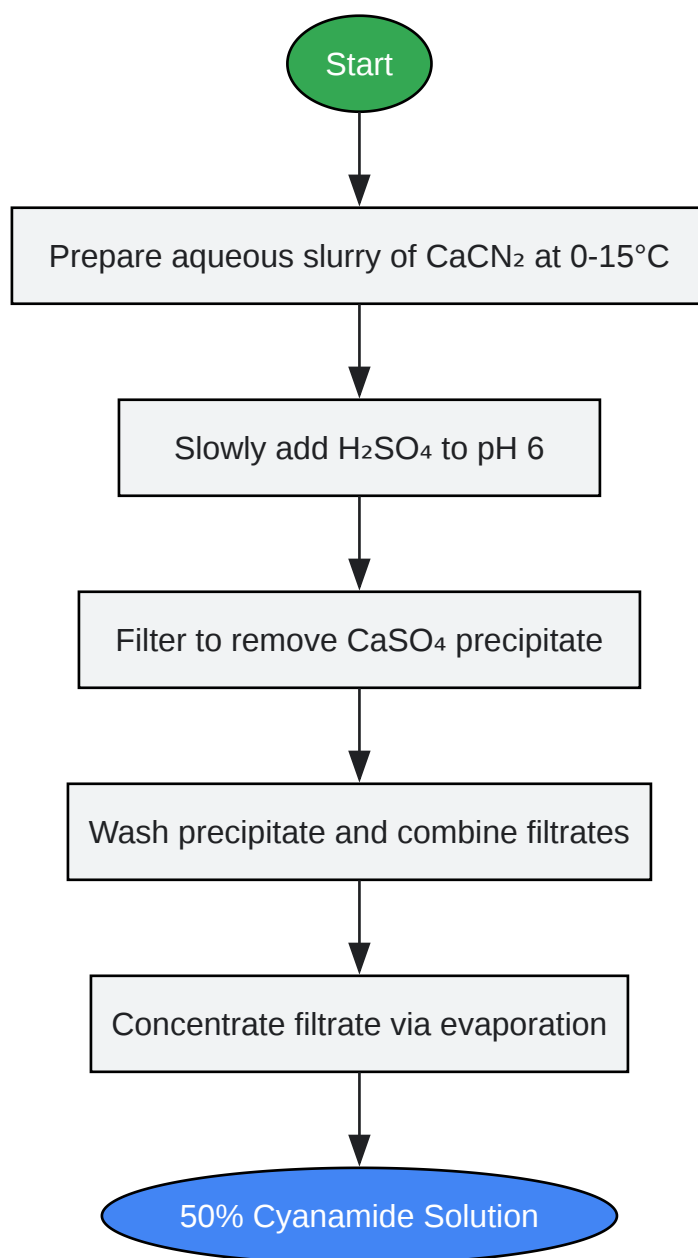
Experimental Protocols

A common laboratory and industrial method for preparing cyanamide involves the acidification of calcium cyanamide (CaCN_2).[5]

Methodology:

- **Slurry Preparation:** A reaction vessel is charged with water and cooled using a brine solution.

- Addition of Reactant: Calcium cyanamide is added to the chilled water to form a slurry, maintaining a temperature between 0-15 °C.[5]
- Acidification: A dilute solution of sulfuric acid (e.g., 5%) is slowly added to the slurry to adjust the pH to approximately 6. The reaction mixture is stirred for about 20 minutes. The reaction is: $\text{CaCN}_2 + \text{H}_2\text{O} + \text{H}_2\text{SO}_4 \rightarrow \text{NH}_2\text{CN} + \text{CaSO}_4$. [5]
- Filtration: The mixture is filtered to remove the precipitated calcium sulfate. The filter cake is washed with water, and the washings are combined with the filtrate.[5]
- Repetition: The filtration and washing process is typically repeated to maximize the yield of cyanamide in the aqueous solution.[5]
- Concentration: The resulting filtrate is concentrated, for example, by thin-film evaporation, to achieve the desired concentration (e.g., a 50% cyanamide solution).[5]



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Fig 3. Workflow for cyanamide synthesis.

Aqueous solutions of cyanamide are prone to self-condensation, especially in alkaline conditions.[1] To prevent dimerization and decomposition, commercial solutions are typically stabilized.

Methodology:

- **Buffering:** The addition of a phosphate buffer, such as 0.5 wt% monosodium phosphate, is used to maintain a slightly acidic pH, which inhibits the base-catalyzed dimerization reaction.
[1]
- **Moisture Scavenging (for solid):** Solid cyanamide can be stabilized by adding a hydrolyzable ester, which absorbs moisture to suppress urea formation and neutralizes any alkalinity from ammonia.[1]

Safety and Handling

Cyanamide is a reactive and toxic compound that must be handled with appropriate safety precautions.[2][5]

- **Reactivity Hazards:** It can polymerize explosively at temperatures above 122 °C or upon evaporation of aqueous solutions.[4][17] It reacts violently with strong oxidizing agents, strong reducing agents, acids, and bases.[6][17]
- **Health Hazards:** Exposure can cause irritation to the skin, eyes, and respiratory system.[1][6] When consumed with alcohol, it produces severe "Antabuse-like" effects due to the inhibition of aldehyde dehydrogenase.[6]
- **Storage:** Cyanamide should be stored in a cool, dry, well-ventilated area, away from incompatible substances.[2] Stabilizers are necessary for long-term storage of its solutions.
[6]

Conclusion

Cyanamide is a molecule of significant industrial and academic importance. Its unique structure, characterized by coexisting nucleophilic and electrophilic centers, provides a rich and diverse reaction chemistry. This versatility has established cyanamide as an indispensable C1 building block for synthesizing a vast range of organic compounds, from commodity chemicals like melamine to highly complex and life-saving pharmaceuticals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for leveraging its full potential in research, drug development, and industrial synthesis.

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